

Toxicological Profile and Hazard Summary of Zeta-Cypermethrin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Zeta-cypermethrin

Cat. No.: B1354587

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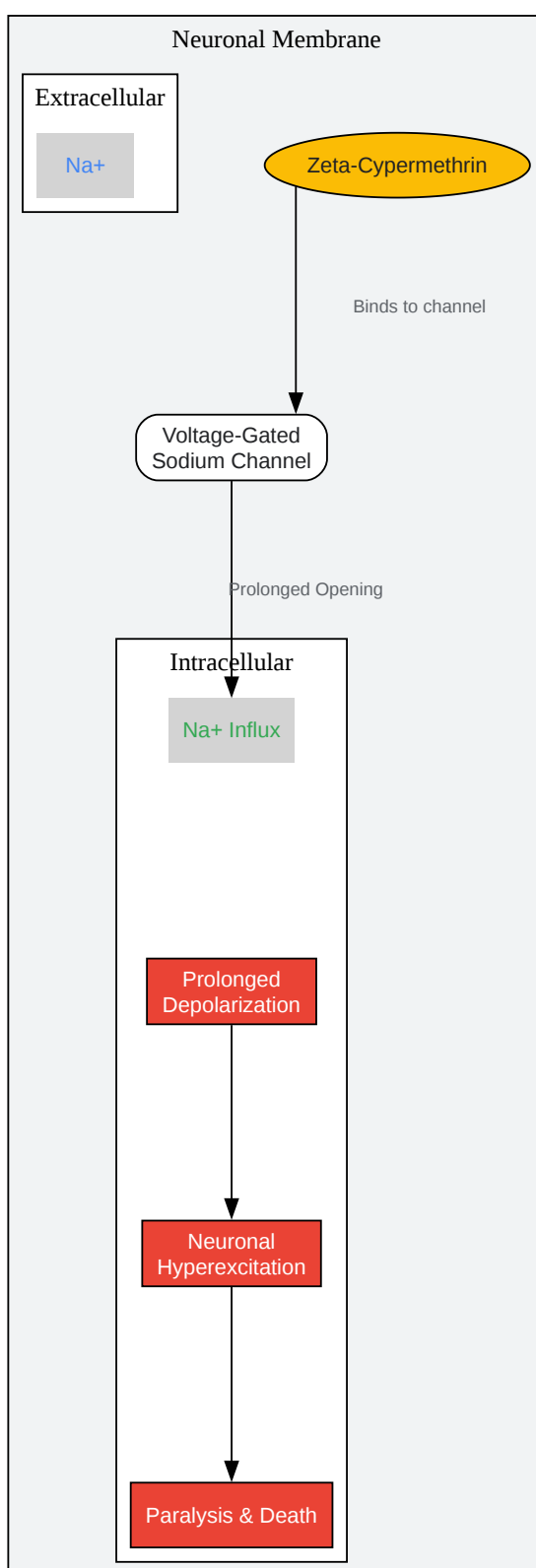
For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeta-cypermethrin is a synthetic pyrethroid insecticide, an enriched isomeric form of cypermethrin.[1] As a Type II pyrethroid, its insecticidal activity is primarily mediated through the disruption of nerve function.[2] This technical guide provides a comprehensive overview of the toxicological profile and hazard summary of **zeta-cypermethrin**, compiled from a review of regulatory assessments and scientific studies. The information is intended to support research, development, and safety assessment activities.

Mechanism of Action

Zeta-cypermethrin, like other Type II pyrethroids, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous system.[2] The binding of **zeta-cypermethrin** to these channels prolongs their opening, leading to a persistent influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing hyperexcitation of the nervous system, which manifests as tremors, incoordination, and eventual paralysis in target organisms. [2][3]



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Mechanism of neurotoxicity for **zeta-cypermethrin**.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data for **zeta-cypermethrin**. It is important to note that in many regulatory assessments, data for cypermethrin, alpha-cypermethrin, and **zeta-cypermethrin** are considered together due to their structural and toxicological similarities.^[2]

Table 1: Acute Toxicity of Zeta-Cypermethrin

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	86 - 367 mg/kg bw	^[4]
LD50	Rabbit	Dermal	>2000 mg/kg bw	^[4]
LC50	Rat	Inhalation	~1.260 mg/L (cypermethrin)	^[4]

Table 2: Subchronic and Chronic Toxicity of Zeta-Cypermethrin

Study	Species	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
90-day Oral (cypermethrin)	Rat	7.5 mg/kg/day	75 mg/kg/day	Clinical signs, decreased body-weight gain	^[5]
21-day Dermal	Rat	1000 mg/kg/day	-	No systemic effects observed	^[6]

Table 3: Carcinogenicity of Zeta-Cypermethrin (bridged from Cypermethrin)

Study	Species	NOAEL	LOAEL	Findings	Reference
Carcinogenicity	Mouse	57 mg/kg/day	229 mg/kg/day	Increased incidence of benign lung adenomas and adenomas/carcinomas combined in females	[2] [7]
Carcinogenicity	Rat	-	-	No evidence of carcinogenicity	[2]

Classification: Group C, "Possible human carcinogen"[\[2\]](#)

Table 4: Reproductive and Developmental Toxicity of Zeta-Cypermethrin

Study	Species	NOAEL	LOAEL	Effects Observed	Reference
Two-Generation Reproduction	Rat	7.0 mg/kg/day (parental)	27.0 mg/kg/day (parental)	Decreased body weight, organ weight changes, clinical signs in parents. Decreased body weight gain and mortality in offspring.	[6][8]
Developmental Toxicity	Rat	12.5 mg/kg/day (maternal)	25 mg/kg/day (maternal)	Decreased maternal body weight gain and food consumption. No developmental toxicity.	[6][8]
Developmental Toxicity	Rabbit	-	-	No evidence of developmental toxicity up to the highest dose tested.	[6]

Table 5: Neurotoxicity of Zeta-Cypermethrin

Study	Species	NOAEL	LOAEL	Effects Observed	Reference
Acute Neurotoxicity	Rat	-	-	Clinical signs including tremors, gait abnormalities, ataxia, and hypersensitivity.	[6]
Subchronic Neurotoxicity	Rat	-	-	Behavioral effects, decreased food consumption, and body weight changes.	[6]
Developmental Neurotoxicity (DNT)	Rat	9.0 mg/kg/day (maternal), 3.2 mg/kg/day (offspring)	21.4 mg/kg/day (maternal), 21.4 mg/kg/day (offspring)	Decreased body weight, body weight gains, and food consumption in dams. Decreased body weight in offspring.	[9]

Table 6: Genotoxicity of Zeta-Cypermethrin

Assay Type	System	Result	Reference
In vitro and in vivo battery	-	Negative	[4]

Table 7: Ecotoxicity of Zeta-Cypermethrin

Organism	Endpoint	Value	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hr LC50	0.002 - 2.37 µg/L (cypermethrin)	[10]
Daphnia magna	48-hr EC50	-	-
Green Algae (Selenastrum capricornutum)	96-hr EC50	12.37 mg/L (cypermethrin)	[11]
Honey Bee (Apis mellifera)	Contact LD50	0.023 µ g/bee	[3]
Honey Bee (Apis mellifera)	Oral LD50	0.172 µ g/bee	[3]

Experimental Protocols

The toxicological evaluation of **zeta-cypermethrin** has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key toxicological studies.

Acute Toxicity Testing

- Oral (based on OECD 401): Studies are conducted in young adult rats. Following a brief fasting period, a single dose of **zeta-cypermethrin**, dissolved in a suitable vehicle, is administered by oral gavage. Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days. A post-mortem examination is performed on all animals. The LD50, the dose estimated to cause mortality in 50% of the animals, is then calculated.
- Dermal (based on OECD 402): This study is typically performed in rats or rabbits. A single dose of **zeta-cypermethrin** is applied to a shaved area of the skin and covered with a porous gauze dressing for 24 hours. Observations for mortality, clinical signs, and skin irritation are conducted for at least 14 days. The dermal LD50 is determined.

- Inhalation (based on OECD 403): Rats are exposed to an aerosol or vapor of **zeta-cypermethrin** in an inhalation chamber for a defined period, typically 4 hours. Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days. The LC50, the concentration estimated to cause mortality in 50% of the animals, is calculated.

Chronic Toxicity and Carcinogenicity Studies (based on OECD 451)

These long-term studies, often combined, are conducted in rodents (typically rats and mice). **Zeta-cypermethrin** is administered in the diet at various dose levels for a major portion of the animals' lifespan (e.g., 18-24 months). Key endpoints evaluated include:

- Clinical observations and mortality.
- Body weight and food consumption.
- Hematology and clinical chemistry.
- Organ weights.
- Gross and microscopic pathology to identify neoplastic and non-neoplastic lesions. The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

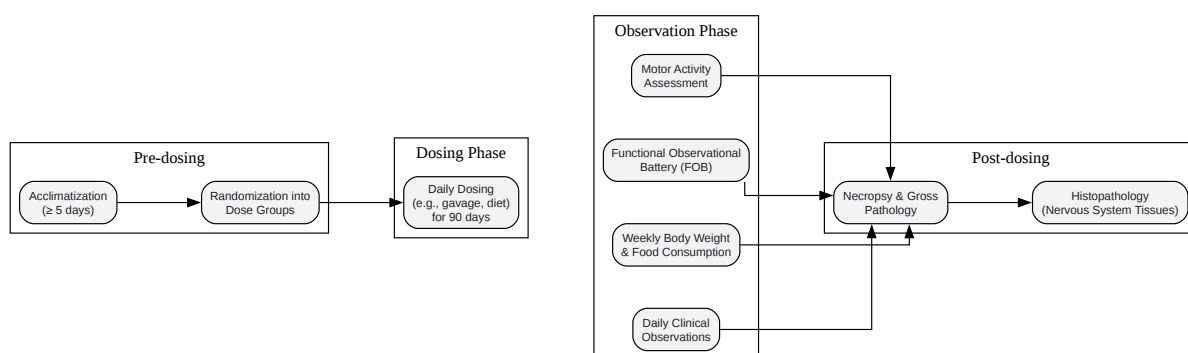
Reproductive and Developmental Toxicity Studies

- Two-Generation Reproduction Toxicity (based on OECD 416): This study evaluates the effects of **zeta-cypermethrin** on male and female reproductive performance and on the offspring over two generations in rats. The test substance is administered to the parent generation (P) before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also administered the substance through to the production of the second generation (F2). Endpoints include fertility, gestation length, litter size, pup viability, growth, and sexual development.
- Prenatal Developmental Toxicity (based on OECD 414): Pregnant rats or rabbits are administered **zeta-cypermethrin** daily during the period of organogenesis. The dams are

ethanized just prior to parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities. Maternal toxicity is also assessed.

Neurotoxicity Studies

- Acute and Subchronic Neurotoxicity (based on OECD 424): These studies in rats are designed to detect and characterize the neurotoxic potential of **zeta-cypermethrin**. Animals are administered single or repeated doses, and a battery of tests is performed to assess motor activity, sensory function, and behavioral changes. Histopathological examination of nervous system tissues is also conducted.
- Developmental Neurotoxicity (DNT) (based on OECD 426): Pregnant rats are exposed to **zeta-cypermethrin** during gestation and lactation. The offspring are then subjected to a series of behavioral and neurofunctional tests at various stages of development to assess learning, memory, motor function, and sensory abilities. Neuropathological examinations of the developing brain are also performed.



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Workflow for a subchronic neurotoxicity study.

Hazard Summary

Human Health:

Zeta-cypermethrin is classified as moderately toxic via the oral route and of low toxicity via the dermal and inhalation routes.[6] The primary health concern is neurotoxicity, with symptoms of overexposure including tremors, convulsions, increased sensitivity to touch, and incoordination.[3] Dermal contact may produce transient skin sensations such as numbing, burning, or tingling.[3]

Based on studies with cypermethrin, **zeta-cypermethrin** is classified as a "possible human carcinogen" (Group C) due to the observation of benign lung tumors in female mice at high doses.[2] However, it is not considered to pose a carcinogenic risk to humans at anticipated exposure levels, and it is not genotoxic.[4]

Developmental and reproductive toxicity studies have not shown evidence of teratogenicity.[6] However, at high doses, maternal toxicity and some effects on offspring development (e.g., decreased body weight) have been observed.[6][8] A developmental neurotoxicity study indicated some increased sensitivity in offspring in the form of body weight changes.[12]

Environment:

Zeta-cypermethrin is highly toxic to fish and aquatic invertebrates.[10] Care should be taken to prevent contamination of aquatic environments. It is also highly toxic to bees through both contact and oral exposure.[3]

Conclusion

Zeta-cypermethrin is a potent insecticide with a well-characterized toxicological profile. Its primary mode of action is the disruption of sodium channels in the nervous system, leading to neurotoxicity. While it exhibits moderate acute oral toxicity in mammals, its dermal and inhalation toxicities are low. The main concerns for human health are neurotoxic effects from overexposure. It is classified as a possible human carcinogen based on high-dose studies in mice, but it is not genotoxic. Environmental risk assessments should carefully consider its high toxicity to aquatic organisms and bees. The data presented in this guide, based on

standardized testing protocols, provide a robust foundation for risk assessment and the development of safe handling and use procedures.

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